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Compound of Interest

Compound Name: Fura-PE3

Cat. No.: B1227955

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for loading cells with Fura-PE3 AM, a ratiometric
fluorescent indicator used for measuring intracellular calcium concentration. Fura-PE3 is a
derivative of Fura-2, designed to have improved retention within the cell, reducing leakage and
accumulation in organelles.[1]

Principle of Fura-PE3 AM

Fura-PE3 AM is a cell-permeant acetoxymethyl (AM) ester. Once it crosses the cell membrane,
intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Fura-PE3
dye inside the cell.[1] The fluorescence excitation of Fura-PE3 shifts upon binding to calcium.
By measuring the ratio of fluorescence intensity at two different excitation wavelengths
(typically 340 nm and 380 nm) while monitoring emission at a single wavelength (~510 nm), the
intracellular calcium concentration can be accurately determined.[2] This ratiometric
measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell
thickness.[3]

Experimental Protocols
Reagent Preparation

a. Fura-PE3 AM Stock Solution:
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e Prepare a 1 to 10 mM stock solution of Fura-PE3 AM in high-quality, anhydrous dimethyl
sulfoxide (DMSO).[4]

o Storage: Store the DMSO stock solution in small aliquots, desiccated and protected from
light at -20°C. Under these conditions, the stock solution should be stable for several
months.[4][5] Avoid repeated freeze-thaw cycles.[5] Always warm the vial to room
temperature before opening to prevent condensation, which can hydrolyze the AM ester.[5]

b. Pluronic® F-127 Solution:
e Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[1]

e Pluronic® F-127 is a non-ionic detergent that aids in the solubilization and dispersion of the
Fura-PE3 AM ester in the aqueous loading buffer, facilitating more uniform cell loading.[1][3]

[6]
c. Loading Buffer:

e A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological
buffer (e.g., Krebs-Ringer-HEPES-glucose) with a pH between 7.2 and 7.4.[3][5][7]

» Avoid amine-containing buffers like Tris.[1]

o For some cell types, adding a low percentage of bovine serum albumin (BSA), for example
0.5%, to the buffer can be beneficial.[5][7] However, be aware that serum contains esterases
that can cleave the AM ester extracellularly.[8]

d. (Optional) Probenecid Stock Solution:

e Prepare a 25 mM stock solution of probenecid. One method is to dissolve it in 1 M NaOH
and then dilute with your chosen buffer.[9]

e Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of
the de-esterified dye from the cells.[3][4]

Cell Preparation
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e Culture cells on coverslips, in multi-well plates, or in suspension, depending on the
experimental setup.[1][10]

o For adherent cells, ensure they are at the desired confluency (e.g., 80-90%) before loading.

[2]

e If using coverslips, they can be pre-coated with a substance like poly-L-lysine to promote cell
adhesion.[10]

Cell Loading Protocol

This protocol provides a general guideline and should be optimized for your specific cell type
and experimental conditions.[1]

e Prepare the Fura-PE3 AM Working Solution:

o On the day of the experiment, thaw an aliquot of the Fura-PE3 AM stock solution to room
temperature.[4]

o To aid in solubilization, you can mix the Fura-PE3 AM stock solution with an equal volume
of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer.[1] This will result
in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[1][9]

o Dilute the Fura-PE3 AM/Pluronic® F-127 mixture into the pre-warmed loading buffer to a
final Fura-PE3 AM concentration of 1-5 uM.[1][7] The optimal concentration needs to be
determined empirically for each cell type.[4]

o If using probenecid, it can be added to the loading buffer at a final concentration of 1-2.5
mM.[4]

o Vortex the final working solution briefly to ensure it is well-mixed.
e Loading the Cells:

o Wash the cells twice with the pre-warmed loading buffer to remove any residual culture
medium.[7][10]

o Add the Fura-PE3 AM working solution to the cells.
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o Incubate the cells for 15 to 60 minutes.[1] The optimal incubation time and temperature
should be determined empirically. Incubation is often performed at 37°C, but room
temperature may reduce dye compartmentalization into organelles.[4][8]

o Protect the cells from light during incubation.[5][7]

e Washing and De-esterification:

o After incubation, remove the loading solution and wash the cells at least twice with fresh,
pre-warmed loading buffer (containing probenecid if used during loading) to remove any
extracellular dye.[4][10]

o Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-
esterification of the AM ester by intracellular esterases.[8][11]

Calcium Imaging

e Mount the coverslip with the loaded cells onto a perfusion chamber on the microscope stage.
[10][11]

o Excite the cells alternately at 340 nm and 380 nm and collect the emission at approximately
510 nm.[2]

e The ratio of the fluorescence intensities at the two excitation wavelengths is used to
calculate the intracellular calcium concentration.

Data Presentation
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Parameter

Recommended Range

Notes

Fura-PE3 AM Stock

Concentration

1-10 mM in anhydrous DMSO

Prepare fresh or use aliquots
stored at -20°C.[1][4]

Pluronic® F-127 Stock

Concentration

20% (w/v) in DMSO

Aids in dye solubilization.[1]

Final Fura-PE3 AM

Optimize for your cell type.[1]

) 1-5umM
Concentration [7]
Final Pluronic® F-127 Helps prevent dye aggregation
) 0.02 - 0.04% , PSP ye agared
Concentration in aqueous buffer.[1][9]
(Optional) Probenecid Reduces dye leakage from
1-25mM

Concentration

cells.[4]

Loading Temperature

Room Temperature to 37°C

Lower temperatures may

reduce compartmentalization.

[4]

Loading Time

15 - 60 minutes

Optimize for your cell type.[1]

De-esterification Time

~30 minutes

Allows for complete cleavage
of the AM ester.[11]

Excitation Wavelengths

340 nm and 380 nm

For Ca2+-bound and Ca2+-

free Fura-PES3, respectively.

Emission Wavelength

~510 nm

Emission maximum is
relatively unchanged with
Ca2+ binding.[2]

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Low Fluorescence Intensity

- Inadequate dye
concentration- Short
incubation time- Poor cell
health- Hydrolysis of Fura-PE3
AM

- Increase Fura-PE3 AM
concentration.- Extend the
incubation period.- Ensure
cells are healthy and viable.-
Prepare fresh Fura-PE3 AM

working solution.[8]

High Background

Fluorescence

- Incomplete removal of
extracellular dye- Serum in

loading medium

- Wash cells thoroughly (at
least three times) after
loading.- Load cells in a

serum-free buffer.[8]

Uneven Cell Loading

- Poor dispersion of Fura-PE3

AM- Cell clumping

- Use Pluronic® F-127 to aid in
dye solubilization.- Ensure
cells are in a single-cell

suspension.[8]

Dye Leakage from Cells

- Active transport out of the cell

- Use an anion transport
inhibitor like probenecid.-
Perform experiments at a

lower temperature.[4]

Dye Compartmentalization

- Incubation at higher

temperatures

- Try loading cells at room

temperature.[2][4]

No Response to Calcium

- Incomplete de-esterification-
Instrument settings incorrect-
Calcium concentration outside

the dynamic range of the dye

- Allow for a sufficient de-
esterification period (e.g., 30
minutes).[8]- Verify instrument
settings (e.g.,
excitation/emission
wavelengths, gain).[12]-
Ensure your experimental
calcium concentrations are
within the detection range of
Fura-PE3.[12]

Visualizations
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Preparation
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Caption: Experimental workflow for Fura-PE3 AM cell loading.
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Caption: Intracellular activation and calcium detection by Fura-PE3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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